2-Fluoro-3'-(trifluoromethyl)-5-vinyl-1,1'-biphenyl
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Overview
Description
2-Fluoro-3’-(trifluoromethyl)-5-vinyl-1,1’-biphenyl is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The compound’s structure consists of a biphenyl core with a vinyl group at the 5-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 3’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3’-(trifluoromethyl)-5-vinyl-1,1’-biphenyl typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of the biphenyl core. One common method is the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yields in certain cases .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of advanced catalysts and reaction conditions ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3’-(trifluoromethyl)-5-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form saturated derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with modified functional groups.
Scientific Research Applications
2-Fluoro-3’-(trifluoromethyl)-5-vinyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities due to the presence of fluorine and trifluoromethyl groups, which can enhance bioavailability and metabolic stability.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Fluoro-3’-(trifluoromethyl)-5-vinyl-1,1’-biphenyl exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
2-Fluoro-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the vinyl group, which may result in different reactivity and applications.
3’-(Trifluoromethyl)-5-vinyl-1,1’-biphenyl: Lacks the fluoro group, potentially affecting its chemical properties and biological activities.
2-Fluoro-5-vinyl-1,1’-biphenyl: Lacks the trifluoromethyl group, which may influence its stability and reactivity.
Uniqueness: The combination of fluoro, trifluoromethyl, and vinyl groups in 2-Fluoro-3’-(trifluoromethyl)-5-vinyl-1,1’-biphenyl imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-[3-(trifluoromethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(9-11)15(17,18)19/h2-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXCBDNFTXMJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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